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For Researchers, Scientists, and Drug Development Professionals

Abstract
FHT-1015 is a potent and selective allosteric inhibitor of the ATPase activity of SMARCA4

(BRG1) and SMARCA2 (BRM), the catalytic subunits of the BAF (SWI/SNF) chromatin

remodeling complex.[1][2] This document provides detailed in vitro experimental protocols for

researchers utilizing FHT-1015. It covers biochemical assays to determine enzymatic inhibition,

cell-based assays to assess cellular phenotypes such as proliferation and apoptosis, and

epigenomic assays to probe the compound's effect on chromatin accessibility and transcription

factor occupancy.

Mechanism of Action
FHT-1015 acts as a dual inhibitor of SMARCA4 and SMARCA2 through a unique allosteric

mechanism.[3] By binding to an allosteric site, FHT-1015 induces a conformational change in

the ATPase domain, inhibiting its activity.[1] This enzymatic inhibition prevents the BAF

complex from remodeling chromatin, leading to a rapid, lineage-specific reduction in chromatin

accessibility at enhancer regions.[3][4] Consequently, the binding of key lineage-defining

transcription factors, such as SOX10 and MITF in uveal melanoma, is disrupted.[3][5] This

leads to the downregulation of their target gene expression programs, resulting in cell cycle

arrest and apoptosis in sensitive cancer cell lines.[6][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10830117?utm_src=pdf-interest
https://www.benchchem.com/product/b10830117?utm_src=pdf-body
https://www.medchemexpress.com/fht-1015.html
https://www.tocris.com/products/fht-1015_7644
https://www.benchchem.com/product/b10830117?utm_src=pdf-body
https://www.benchchem.com/product/b10830117?utm_src=pdf-body
https://foghorntx.com/wp-content/uploads/2021/04/2021_AACR_Foghorn-Poster_v5-approved.pdf
https://www.benchchem.com/product/b10830117?utm_src=pdf-body
https://www.medchemexpress.com/fht-1015.html
https://foghorntx.com/wp-content/uploads/2021/04/2021_AACR_Foghorn-Poster_v5-approved.pdf
https://www.biorxiv.org/content/10.1101/2023.09.11.557162v2.full-text
https://foghorntx.com/wp-content/uploads/2021/04/2021_AACR_Foghorn-Poster_v5-approved.pdf
https://www.biorxiv.org/content/10.1101/2023.09.11.557162v1.full.pdf
https://elifesciences.org/reviewed-preprints/93478v1
https://elifesciences.org/reviewed-preprints/93478
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Nucleus

FHT-1015
BAF Complex
(SMARCA4/2)

Allosteric
Inhibition

Enhancer DNAMaintains
Accessibility

 Reduced
Accessibility

Lineage Transcription
Factors (e.g., SOX10)

Enables
Binding

 Binding
Blocked

Target Gene
ExpressionDrives

 Repression
Cell Growth
Inhibition &
Apoptosis

 Leads to

Click to download full resolution via product page

Caption: Mechanism of FHT-1015 action on the BAF complex.

Quantitative Data Summary
FHT-1015 demonstrates high potency for its intended targets with excellent selectivity over

related ATPases.

Table 1: Biochemical Inhibition of ATPase Activity

Target FHT-1015 IC₅₀ Assay Method Reference

SMARCA4 (BRG1) 4 nM (≤ 10 nM) ADP-Glo [1]

SMARCA2 (BRM) 5 nM (≤ 10 nM) ADP-Glo [1]

CHD4 > 200 µM (> 400 µM) ADP-Glo [4]

Table 2: Cellular Activity of FHT-1015 in Sensitive Cancer Cell Lines
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Cell Line Assay Endpoint
Typical
Concentrati
on

Duration Reference

Uveal

Melanoma

(e.g., 92-1,

MP41)

CellTiter-Glo

Growth

Inhibition

(IC₅₀)

Sub-µM 3-7 days [3][6]

MC38, CT26
Cell

Proliferation
Inhibition 10 nM - 1 µM 1-5 days [1]

92-1
Cell Cycle

Analysis

G1 Arrest,

Sub-G1

Accumulation

100 nM 24-72 hours [7]

92-1
Apoptosis

Assay

Annexin V

Positivity

Dose-

dependent
48-72 hours [3]

92-1
Chromatin

Accessibility

Loss of

Enhancer

Accessibility

100 nM 4 hours [4][8]

Experimental Protocols
Biochemical Assay: SMARCA4/2 ATPase Activity (ADP-
Glo™)
This protocol measures the DNA-dependent ATPase activity of SMARCA4 or SMARCA2 by

quantifying the amount of ADP produced.

Materials:

Recombinant full-length SMARCA4 or SMARCA2 protein

Nucleosome or dsDNA substrate

FHT-1015 (dissolved in DMSO)
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ADP-Glo™ Kinase Assay Kit (Promega)

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1% BSA, 0.01%

Tween-20, 1 mM DTT)

ATP

Procedure:

Compound Preparation: Prepare a serial dilution of FHT-1015 in DMSO. Further dilute in

Assay Buffer to the desired final concentrations. Include a DMSO-only control.

Enzyme/Substrate Preparation: Dilute SMARCA4/2 enzyme and DNA substrate in Assay

Buffer.

Reaction Initiation: In a 384-well plate, add the FHT-1015 dilution or DMSO control. Add the

enzyme/DNA mix. Pre-incubate for 15 minutes at room temperature.

Start Reaction: Add ATP to initiate the reaction. The final ATP concentration should be at or

near the Kₘ for the enzyme.

Incubation: Incubate the plate at room temperature for 60-90 minutes.

ADP Detection:

Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.

Incubate for 40 minutes.

Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin

reaction. Incubate for 30 minutes.

Data Acquisition: Measure luminescence using a plate reader.

Analysis: Convert luminescence signals to ADP concentration. Plot the percent inhibition

against the log of FHT-1015 concentration and fit to a four-parameter dose-response curve

to determine the IC₅₀ value.

Cell-Based Assay: Proliferation/Viability (CellTiter-Glo®)
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This assay quantifies cell viability by measuring ATP levels, which reflects the number of

metabolically active cells.
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Caption: Workflow for cell viability assessment using CellTiter-Glo®.

Materials:

Cancer cell lines (e.g., uveal melanoma line 92-1)
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Complete cell culture medium

FHT-1015 (in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Opaque-walled 96-well plates suitable for luminescence

Procedure:

Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at an appropriate

density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of FHT-1015 in culture

medium. Remove the old medium from the cells and add the medium containing the

compound or DMSO vehicle control.

Incubation: Incubate plates for the desired period (e.g., 3 or 7 days).[3][6] For longer assays

(7 days), replenish the medium and compound at day 3 or 4.[4][6]

Assay:

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure luminescence with a plate reader.

Analysis: Normalize the results to the DMSO-treated controls. Plot the relative viability

against the log of FHT-1015 concentration and fit to a dose-response curve to calculate the

absolute IC₅₀.[3]
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Epigenomic Assay: Assay for Transposase-Accessible
Chromatin with Sequencing (ATAC-seq)
This protocol maps genome-wide chromatin accessibility changes following FHT-1015
treatment.

Materials:

Cells treated with FHT-1015 (e.g., 100 nM for 4 hours) or DMSO.[8]

Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-

630).

Transposition Reaction Mix (using a Tn5 transposase kit like Illumina Tagment DNA Enzyme

and Buffer).

DNA purification kit (e.g., Qiagen MinElute).

PCR reagents for library amplification.

Next-generation sequencer.

Procedure:

Cell Harvesting: Harvest approximately 50,000 viable cells by centrifugation.

Nuclei Isolation:

Wash cells with ice-cold PBS.

Resuspend the cell pellet in 50 µL of cold Lysis Buffer and pipette up and down to lyse

cells.

Immediately centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.

Tagmentation:

Carefully remove the supernatant.
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Resuspend the nuclei pellet in the Transposition Reaction Mix containing Tn5

transposase.

Incubate at 37°C for 30 minutes.

DNA Purification: Immediately purify the tagmented DNA using a DNA purification kit.

Library Amplification:

Amplify the purified DNA using PCR with indexed primers for 5 cycles.

Run a small aliquot on a qPCR to determine the additional number of cycles needed to

avoid saturation.

Complete the remaining PCR cycles.

Library Purification & QC: Purify the amplified library (e.g., with AMPure XP beads). Check

the library quality and size distribution using a Bioanalyzer or similar instrument.

Sequencing: Pool libraries and perform paired-end sequencing.

Data Analysis: Align reads to the reference genome. Call peaks using software like MACS2.

Perform differential accessibility analysis between FHT-1015 and DMSO-treated samples to

identify regions with lost or gained accessibility.[4] Motif analysis can be performed on these

regions to identify transcription factors whose binding sites are affected.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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